カルバゾール-9-カルボニルクロリド

概要

説明

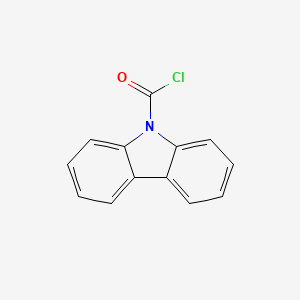

Carbazole-9-carbonyl chloride is a chemical compound with the molecular formula C13H8ClNO and a molecular weight of 229.66 g/mol . It is a derivative of carbazole, a nitrogen-containing heterocyclic compound. Carbazole-9-carbonyl chloride is known for its use as a reagent in various chemical reactions, particularly in the field of fluorescence labeling .

科学的研究の応用

Carbazole-9-carbonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent for the fluorogenic labeling of amino acids.

Biology: Employed in the study of protein interactions and enzyme activities through fluorescence labeling.

Medicine: Investigated for its potential use in drug development and diagnostic assays.

Industry: Utilized in the production of fluorescent dyes and materials for optoelectronic devices.

作用機序

Target of Action

Carbazole-9-carbonyl Chloride, also known as 9-(Chloroformyl)carbazole, is a derivative of carbazole, a class of heterocyclic aromatic compounds Carbazole derivatives have been found to interact with various molecular targets, influencing different signaling pathways .

Mode of Action

Carbazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some carbazole derivatives act as anticancer agents by reactivating the P53 molecular signaling pathway .

Biochemical Pathways

Carbazole derivatives influence various pathways of molecular signaling . For instance, some derivatives show antifungal activity by acting on the RAS-MAPK pathway . They also affect inflammation by inhibiting the p38 mitogen-activated protein kinase signaling pathway . By modifying the AKT molecular signaling pathway, they show anti-Alzheimer’s activity . Furthermore, by translocating the GLUT4, these derivatives are effective against diabetes .

Result of Action

Carbazole derivatives have been shown to have diverse pharmacological actions, including antidiabetic, antitumor, anticonvulsant, antimicrobial, antioxidative, antifungal, antihistaminic, anti-inflammatory, antitubercular, antiviral, and neuroprotective activities .

Action Environment

The action of Carbazole-9-carbonyl Chloride can be influenced by environmental factors. For instance, the presence of chemically modified cyclodextrins (CDs) in aqueous solutions can modify the reactivity of this compound . In the presence of CDs, the hydrolysis-decarboxylation of Carbazole-9-carbonyl Chloride is faster than in buffered aqueous homogeneous solutions .

生化学分析

Biochemical Properties

Carbazole-9-carbonyl Chloride plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of carbazole derivatives, which exhibit anticancer, antioxidant, and anti-inflammatory activities . The interactions of Carbazole-9-carbonyl Chloride with these biomolecules often involve nucleophilic addition-elimination reactions, leading to the formation of new compounds with potential therapeutic applications .

Cellular Effects

Carbazole-9-carbonyl Chloride influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, carbazole derivatives synthesized using Carbazole-9-carbonyl Chloride have demonstrated antiproliferative effects on cancer cell lines such as HepG2, HeLa, and MCF7 . These effects are mediated through the modulation of cell signaling pathways and gene expression, leading to reduced cell viability and proliferation .

Molecular Mechanism

The molecular mechanism of Carbazole-9-carbonyl Chloride involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, carbazole derivatives have been shown to inhibit the enzyme α-glucosidase, which plays a role in carbohydrate metabolism . This inhibition results in reduced glucose levels, highlighting the potential therapeutic applications of Carbazole-9-carbonyl Chloride in managing diabetes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Carbazole-9-carbonyl Chloride can change over time. Its stability and degradation are important factors to consider. Studies have shown that carbazole derivatives, including those synthesized using Carbazole-9-carbonyl Chloride, exhibit stable biological activities over time .

Dosage Effects in Animal Models

The effects of Carbazole-9-carbonyl Chloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antioxidant and anti-inflammatory activities . At higher doses, it can lead to toxic or adverse effects. For example, high doses of carbazole derivatives have been associated with cytotoxicity in certain cell lines . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Carbazole-9-carbonyl Chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, carbazole derivatives are metabolized through pathways involving oxidative stress reduction and modulation of carbohydrate metabolism . These interactions can influence metabolic flux and metabolite levels, contributing to the overall biological effects of Carbazole-9-carbonyl Chloride .

Transport and Distribution

The transport and distribution of Carbazole-9-carbonyl Chloride within cells and tissues are critical for its biological activity. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can impact its therapeutic efficacy and potential side effects .

Subcellular Localization

Carbazole-9-carbonyl Chloride exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of Carbazole-9-carbonyl Chloride is essential for elucidating its precise mechanisms of action and optimizing its therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: Carbazole-9-carbonyl chloride can be synthesized through the reaction of carbazole with phosgene (carbonyl chloride). The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out at room temperature . The mixture is then stirred for several hours, followed by heating to complete the reaction.

Industrial Production Methods: In industrial settings, the production of carbazole-9-carbonyl chloride may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures the efficient and safe production of the compound .

化学反応の分析

Types of Reactions: Carbazole-9-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines to form carbazole derivatives through nucleophilic substitution.

Hydrolysis: In the presence of water, it can hydrolyze to form carbazole and carbon dioxide.

Common Reagents and Conditions:

Amines: Used in substitution reactions to form urea derivatives.

Cyclodextrins: Can modify the reactivity of carbazole-9-carbonyl chloride in aqueous solutions.

Major Products:

Carbazole Derivatives: Formed through substitution reactions with amines.

Carbazole Anion: Formed through hydrolysis followed by decarboxylation.

類似化合物との比較

- 9-Carbazolylacetic Acid

- 9-Methylcarbazole

- Carbazole-9-carbonyl chloride

生物活性

Carbazole-9-carbonyl chloride (CZ-COCl) is an organic compound notable for its structural features, which include a carbazole core and a carbonyl chloride functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of CZ-COCl, focusing on its anticancer properties, antiviral effects, and other relevant pharmacological activities.

Chemical Structure and Properties

Carbazole-9-carbonyl chloride has the molecular formula C₁₃H₈ClNO. Its structure allows it to participate in diverse chemical reactions, particularly substitution reactions due to the electrophilic nature of the carbonyl chloride group. The compound is typically encountered as a crystalline powder and is known for its reactivity and potential applications in organic synthesis and materials science.

Anticancer Activity

Numerous studies have indicated that carbazole derivatives, including CZ-COCl, exhibit significant anticancer properties. Research highlights include:

- Cell Proliferation Inhibition : Compounds derived from CZ-COCl have shown efficacy in inhibiting the proliferation of various cancer cell lines. For instance, a study reported that certain carbazole derivatives exhibited IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 6.44 µM to 10.09 µM against HeLa and MCF7 cancer cell lines .

- Mechanism of Action : The anticancer activity of carbazole derivatives is often attributed to their ability to induce apoptosis and inhibit DNA synthesis. For example, ellipticine, a natural alkaloid related to carbazole structures, works by targeting DNA synthesis pathways .

Table 1: Anticancer Activity of Carbazole Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 9 | HeLa | 7.59 | |

| Compound 10 | HepG2 | 7.68 | |

| Compound 11 | MCF7 | 10.09 |

Antiviral Activity

Recent investigations have also explored the antiviral potential of carbazole derivatives against HIV. A study focused on chloro-1,4-dimethyl-9H-carbazole derivatives demonstrated their ability to reduce viral replication significantly in HIV-infected cells . These findings suggest that modifications to the carbazole structure can enhance its efficacy as an antiviral agent.

Other Biological Activities

Beyond anticancer and antiviral properties, CZ-COCl has shown various other biological activities:

- Antioxidant Activity : Research indicates that carbazole derivatives can act as antioxidants by scavenging free radicals and reducing oxidative stress . This property is crucial for developing therapeutic agents aimed at diseases where oxidative damage is a contributing factor.

- Anti-inflammatory Effects : Some studies have reported that carbazole-based compounds exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have highlighted the diverse applications of CZ-COCl in biological contexts:

- Synthesis and Evaluation : A series of novel carbazole derivatives were synthesized and evaluated for their antiproliferative and antioxidant activities. The study found that certain derivatives displayed potent biological effects, warranting further investigation into their mechanisms of action .

- Molecular Docking Studies : In silico studies using molecular docking techniques have been employed to predict the binding affinity of carbazole derivatives to various biological targets. These studies help elucidate the potential mechanisms through which these compounds exert their biological effects .

特性

IUPAC Name |

carbazole-9-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-13(16)15-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCENRFKQKSIRLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390777 | |

| Record name | Carbazole-9-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73500-82-0 | |

| Record name | Carbazole-9-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbazole-9-carbonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Carbazole-9-carbonyl chloride being utilized in polymer synthesis?

A: CzCl serves as a key building block for creating novel polymers with interesting properties. Recent research demonstrates its use in modifying existing polymers like methyl ethyl ketone formaldehyde resin (MEKFR) and cyclohexanone formaldehyde resin (CFR). [, ] This is achieved by reacting CzCl with the hydroxyl groups present in these resins, yielding a modified comonomer. [, ] This modified comonomer can then be polymerized, often electrochemically, to create a new polymer incorporating the carbazole moiety. [, ]

Q2: What are the potential benefits of incorporating Carbazole-9-carbonyl chloride into polymers like MEKFR and CFR?

A: The incorporation of CzCl into these resins aims to introduce new functionalities. For instance, researchers have successfully synthesized a conductive polymer, P(Cz-MEKFR), by electrochemically polymerizing a CzCl-modified MEKFR comonomer. [] This highlights the potential of using CzCl to impart conductivity to otherwise insulating polymers.

Q3: What characterization techniques are commonly employed to study Carbazole-9-carbonyl chloride modified polymers?

A: A combination of spectroscopic and electrochemical techniques are used to analyze these modified polymers. Common methods include UV-Vis spectroscopy, NMR spectroscopy, FTIR spectroscopy, fluorescence spectrophotometry, and scanning electron microscopy. [, ] Electrochemical properties are evaluated using techniques like cyclic voltammetry and polarization curve analysis. [] These techniques provide insights into the structure, composition, morphology, and electrochemical behavior of the synthesized polymers.

Q4: Beyond conductivity, are there other properties researchers aim to achieve by incorporating Carbazole-9-carbonyl chloride into polymers?

A: While conductivity is a key focus, researchers are also exploring the impact of CzCl incorporation on other polymer properties. Studies investigating the effects of varying ceric ammonium nitrate (CAN) and CzCl-modified CFR concentrations on conductivity, yield, solubility, and glass transition temperature (Tg) of the resulting polymers have been conducted. [] This indicates a broader interest in understanding how CzCl influences the overall physicochemical characteristics of the final polymer product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。